molecular formula C17H13N3OS B4688817 2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE

2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B4688817
M. Wt: 307.4 g/mol
InChI Key: JNDMSAUEJXOTKT-UHFFFAOYSA-N
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Description

2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole moiety fused with a thieno[2,3-b]pyridine ring system. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry research.

Properties

IUPAC Name

(3-aminothieno[2,3-b]pyridin-2-yl)-(2-methyl-1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-9-13(10-5-2-3-7-12(10)20-9)15(21)16-14(18)11-6-4-8-19-17(11)22-16/h2-8,20H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDMSAUEJXOTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C3=C(C4=C(S3)N=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions starting from commercially available anilines. One common method includes the palladium-catalyzed intramolecular oxidative coupling of functionalized anilines . This process involves the use of electron-withdrawing and electron-donating groups to achieve the desired functionalization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive sites on the indole and thieno[2,3-b]pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied, but common targets include enzymes, receptors, and DNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of an indole moiety with a thieno[2,3-b]pyridine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 2
2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE

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